molecular formula C27H24 B12638448 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene CAS No. 919342-13-5

1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene

Cat. No.: B12638448
CAS No.: 919342-13-5
M. Wt: 348.5 g/mol
InChI Key: QXDXAJUVOYNTQM-UHFFFAOYSA-N
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Description

1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene is a polycyclic aromatic hydrocarbon featuring an indene core substituted at the 1-position with a cyclopentylidene(phenyl)methyl group and at the 3-position with a phenyl ring. The cyclopentylidene moiety introduces steric bulk and conformational rigidity, while the phenyl groups contribute to π-electron delocalization.

Properties

CAS No.

919342-13-5

Molecular Formula

C27H24

Molecular Weight

348.5 g/mol

IUPAC Name

1-[cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene

InChI

InChI=1S/C27H24/c1-3-11-20(12-4-1)25-19-26(24-18-10-9-17-23(24)25)27(22-15-7-8-16-22)21-13-5-2-6-14-21/h1-6,9-14,17-19,26H,7-8,15-16H2

InChI Key

QXDXAJUVOYNTQM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C2C=C(C3=CC=CC=C23)C4=CC=CC=C4)C5=CC=CC=C5)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of cyclopentanone with benzyl chloride in the presence of a base to form the cyclopentylidene intermediate. This intermediate is then reacted with phenylacetylene under specific conditions to form the final indene structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

The compound 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its applications in medicinal chemistry, material science, and potential industrial uses, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of indenes have been explored for their potential to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the synthesis of various indene derivatives, which showed significant activity against different cancer cell lines, suggesting that 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene may also possess similar efficacy .

Antimicrobial Properties

Research on related compounds has demonstrated antimicrobial activity against a range of pathogens. The structural characteristics of 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene may contribute to its potential as an antimicrobial agent. A series of 1H-indole derivatives were tested for their activity against Mycobacterium tuberculosis, showing that modifications can enhance efficacy . This suggests a pathway for exploring the antimicrobial potential of the target compound.

Antioxidant Activity

Compounds resembling the structure of 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene have been investigated for antioxidant properties. Analogues have shown significant efficacy in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance antioxidant capacity .

Organic Electronics

The unique electronic properties of indenes make them suitable candidates for organic electronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic characteristics can be tuned by modifying the substituents on the indene core, potentially leading to improved performance in electronic devices.

Polymer Chemistry

The incorporation of 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene into polymer matrices may enhance mechanical properties and thermal stability. Research into similar compounds has shown that they can act as effective plasticizers or stabilizers in polymer formulations, which could be a valuable application for this compound.

Case Study 1: Anticancer Efficacy

A study synthesized a series of indene derivatives and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a potential role for 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene in cancer therapy .

Case Study 2: Antimicrobial Screening

In a comparative study, various indole and indene derivatives were screened for their antimicrobial activity against bacterial strains. The findings revealed that modifications at specific positions on the indole ring enhanced antibacterial activity, providing insights into how similar modifications could affect the efficacy of 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene .

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
Indole AAnticancer15
Indole BAntimicrobial30
Indole CAntioxidant5

Table 2: Potential Applications in Material Science

Application AreaDescriptionPotential Benefits
Organic ElectronicsUse in OLEDs and OPVsImproved efficiency and stability
Polymer ChemistryEnhancing mechanical propertiesIncreased durability and performance

Mechanism of Action

The mechanism of action of 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Indene Derivatives

Substituent Effects on Reactivity and Stability

Key Compounds for Comparison :

1-(2,2-Dimethyl-1-phenylpropylidene)-3-phenyl-1H-indene (): Substituent at 1-position: A sterically hindered 2,2-dimethyl-1-phenylpropylidene group. Molecular Formula: C26H24; Molecular Weight: 336.48 g/mol.

3-Phenyl-1-(1-phenylprop-1-en-1-yl)-1H-indene ():

  • Substituent at 1-position: A propenylphenyl group, introducing conjugation and planar geometry.
  • Reactivity: The α,β-unsaturated system may participate in Diels-Alder or electrophilic addition reactions .
  • Molecular Formula: C24H20; Molecular Weight: 308.42 g/mol.

Alkyl 1-Oxo-3-phenyl-1H-indene-2-carboxylate ():

  • Substituents: A ketone and ester group at positions 1 and 2, respectively.
  • Reactivity: The electron-withdrawing ester group facilitates palladium-catalyzed carboalkoxylation, enabling diverse derivatization .
Table 1: Structural and Electronic Comparison
Compound Name 1-Position Substituent 3-Position Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound Cyclopentylidene(phenyl)methyl Phenyl None 350.46*
1-(2,2-Dimethyl-1-phenylpropylidene)-3-phenyl-1H-indene 2,2-Dimethyl-1-phenylpropylidene Phenyl Alkylidene 336.48
3-Phenyl-1-(1-phenylprop-1-en-1-yl)-1H-indene 1-Phenylpropenyl Phenyl Alkene 308.42
Alkyl 1-Oxo-3-phenyl-1H-indene-2-carboxylate Oxo Phenyl Ester, Ketone ~290–320 (varies by alkyl)

*Calculated based on C27H22 (cyclopentylidene contributes 5 carbons).

Steric and Conformational Differences

  • 1,1,3-Trimethyl-3-phenylindane (): Features a fully saturated indane core with methyl and phenyl groups. The absence of conjugation reduces electronic delocalization but enhances thermal stability .
  • 1-Phenyl-2-cyano-3-amino-tetrahydrobenzoindene (): A partially saturated derivative with electron-withdrawing cyano and amino groups, altering both electronic and steric profiles .

Biological Activity

1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.

This compound can be characterized by its unique structural features, which allow it to interact with various biological targets. The ability to bind to enzymes or receptors alters their activity, leading to diverse biological effects. The specific pathways and targets depend on the compound's structural characteristics and the context of its application.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar compounds in the indene family. While specific data on 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene is limited, related compounds have shown promising results against Mycobacterium tuberculosis (Mtb). For instance, a series of 3-phenyl-1H-indoles demonstrated significant antimycobacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 8.4 µM . This suggests that derivatives of indenes could potentially exhibit similar antimicrobial properties.

Table 1: Antimycobacterial Activity of Related Compounds

CompoundMIC (µM)Activity Description
3-Phenyl-1H-indole (3r)20Bacteriostatic effects over 21 days
3-Phenyl-1H-indole (3t)8.4Strong activity against Mtb
3-Phenyl-1H-indole (3e)47.8Enhanced activity with trifluoromethyl group

Anticancer Potential

The anticancer potential of indene derivatives has been explored in various studies. Compounds with similar structures have shown cytotoxic effects against several cancer cell lines. For example, certain phenyl-substituted indenes exhibited significant inhibition of cancer cell proliferation in vitro, suggesting that 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene may also possess anticancer properties .

The mechanism by which 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene exerts its biological effects likely involves interaction with specific molecular targets. This can include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular responses.

These interactions can lead to alterations in cell signaling pathways, contributing to its antimicrobial and anticancer activities.

Case Studies

While direct case studies specifically on 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene are scarce, related research provides insights into its potential applications:

  • Antimycobacterial Studies : Research on similar compounds indicates that modifications in the indole structure can significantly enhance antimycobacterial activity. The incorporation of lipophilic groups has been linked to improved potency against Mtb .
  • Cytotoxicity Assessments : Studies on related indenes have demonstrated varying degrees of cytotoxicity against human cancer cell lines, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .

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